molecular formula C13H14N2OS B2397612 4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one CAS No. 2034416-52-7

4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one

Cat. No. B2397612
CAS RN: 2034416-52-7
M. Wt: 246.33
InChI Key: NYNNRRZAIQOXFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed and synthesized . Another study reported the synthesis of 1H NMR (500 MHz, CDCl3) δ 2.58 (s, 3H, Thiazole−CH3), 5.57 (s, 2H, Ar−CH2−N), 7.10 (t, J= 8.6 Hz, 2H, Ar−H), 7.33 (dd, J= 8.7, 5.2 Hz, 2H, Ar−H), 7.40 (d, J= 8.6 Hz, 2H, Ar−), 7.59 (s, 1H, Triazole−H), 7.86 (d, J= 8.6 Hz, 2H, Ar−H) .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, one study reported the molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . Another study reported the linear formula of a similar compound as C13H18N2O .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a study reported the reaction of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate . Another study reported the reaction of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, one study reported the properties of 3-methyl-1-(4-methylbenzyl)piperazin-2-one as having a molecular weight of 213.73 and being stored at room temperature .

Scientific Research Applications

Antimicrobial Activities

The synthesis of novel compounds, including derivatives of piperazine, has been explored for their antimicrobial properties. For example, certain compounds synthesized from primary amines have demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent bacterial biofilm and MurB inhibitors, with specific derivatives displaying significant antibacterial efficacies (Mekky & Sanad, 2020).

Luminescent Properties and Photo-Induced Electron Transfer

Piperazine substituted naphthalimide model compounds have been synthesized to study their luminescent properties and photo-induced electron transfer. These studies reveal the potential of such compounds in the development of new materials with specific optical properties (Gan et al., 2003).

Biopharmaceutical Applications

Research has also focused on the biopharmaceutical applications of heterocyclic compounds like piperazine. These studies have explored the use of these compounds as antimicrobial and antioxidant agents, indicating their potential in developing new therapeutic agents (Saroha et al., 2020).

Antidepressant Activities

There has been an exploration into the metabolic pathways and enzyme interactions of novel antidepressants, including compounds related to piperazine. This research provides insights into the biochemical interactions and potential therapeutic applications of these compounds (Hvenegaard et al., 2012).

Antitumor and Apoptotic Agents

Isoxazoline derivatives linked via piperazine to benzoisothiazoles have been synthesized and evaluated as potent apoptotic agents, showcasing their potential as anticancer drugs (Byrappa et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one are 5-HT1A serotonin receptors . These receptors are a subtype of serotonin receptors, which are proteins that respond to the neurotransmitter serotonin. They play a crucial role in regulating mood, anxiety, and sleep .

Mode of Action

This compound interacts with its targets by acting as a partial agonist at the 5-HT1A receptors This partial activation can result in a balance of effects that may be beneficial for certain conditions .

Biochemical Pathways

The activation of 5-HT1A receptors by this compound can affect various biochemical pathways. These include pathways involved in mood regulation, anxiety, and sleep. The exact downstream effects of this activation are complex and can depend on a variety of factors .

Pharmacokinetics

The compound’s interaction with 5-ht1a receptors suggests it is able to cross the blood-brain barrier and exert effects in the central nervous system .

Result of Action

The activation of 5-HT1A receptors by this compound can lead to a variety of molecular and cellular effects. These may include changes in neuronal firing rates, alterations in the release of other neurotransmitters, and modifications of neuronal growth and development .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can affect drug metabolism and response .

Safety and Hazards

The safety and hazards of similar compounds have been reported . For example, one study reported the hazard statements of (1-benzothiophen-3-yl)methylamine hydrochloride as H302, H315, H319, H335 .

Future Directions

The future directions for the research and development of similar compounds have been suggested . For instance, one study reported that the compound Brexpiprazole (OPC-34712) is a novel atypical antipsychotic drug with potential applications in the treatment of schizophrenia and as an adjunctive treatment for depression .

properties

IUPAC Name

4-(1-benzothiophen-3-ylmethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c16-13-8-15(6-5-14-13)7-10-9-17-12-4-2-1-3-11(10)12/h1-4,9H,5-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNNRRZAIQOXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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